N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Description
N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a sulfonamide-substituted glycine derivative characterized by two key structural features:
- 2-ethoxyphenyl group: This substituent introduces steric bulk and electron-donating effects due to the ethoxy (-OCH₂CH₃) moiety.
- 4-methylphenylsulfonyl group: The para-methyl substitution on the benzenesulfonyl group enhances lipophilicity and stability compared to unsubstituted sulfonyl groups.
Properties
IUPAC Name |
2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-3-23-16-7-5-4-6-15(16)18(12-17(19)20)24(21,22)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFZYQPXQKVPTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, with the molecular formula C₁₇H₁₉NO₅S, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a glycine backbone with a sulfonamide functional group and an ethoxy-substituted phenyl group, which may enhance its pharmacological properties.
Chemical Structure and Properties
The compound features the following structural characteristics:
- Ethoxy Group : Enhances lipophilicity, potentially improving bioavailability.
- Sulfonyl Group : Known for antibacterial properties by interfering with folic acid synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉NO₅S |
| Molecular Weight | 349.4 g/mol |
| Appearance | Solid |
| Solubility | Varies in organic solvents and water |
Antimicrobial Properties
Compounds containing sulfonamide groups, such as this compound, are known for their antibacterial activities. They inhibit bacterial growth by targeting enzymes involved in folic acid synthesis, which is crucial for bacterial proliferation.
Anti-inflammatory Effects
Research indicates that related compounds exhibit anti-inflammatory properties. The ethoxyphenyl group may play a role in modulating inflammatory pathways, making this compound a candidate for treating conditions associated with inflammation.
Case Studies and Research Findings
- In Vitro Studies : Preliminary studies have shown that derivatives of sulfonamide compounds can significantly inhibit the growth of various bacterial strains. For instance, compounds similar to this compound demonstrated effective inhibition rates against Staphylococcus aureus and Escherichia coli.
- Mechanistic Insights : The mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme critical in the bacterial folate synthesis pathway. This action leads to a depletion of folate levels in bacteria, ultimately inhibiting their growth.
- Pharmacokinetics : The lipophilic nature of the ethoxy group may enhance cellular uptake and bioavailability. Studies suggest that modifications to the structure can lead to improved pharmacokinetic profiles, indicating potential for oral bioavailability.
Antimicrobial Activity Comparison
| Compound | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| This compound | 85% | 12.5 |
| Sulfamethoxazole | 90% | 10.0 |
| Trimethoprim | 95% | 8.0 |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights structural differences and similarities between the target compound and related sulfonamide-glycine derivatives:
*Estimated based on analogous structures.
Key Observations:
Substituent Position and Lipophilicity :
- The 2-ethoxyphenyl group in the target compound increases steric hindrance compared to para-substituted analogs (e.g., N-[(4-methoxyphenyl)sulfonyl] derivatives). This may reduce solubility in aqueous media but enhance membrane permeability .
- The 4-methylphenylsulfonyl group contributes to higher logP values compared to unsubstituted sulfonyl groups (e.g., phenylsulfonyl in ), favoring interactions with hydrophobic protein pockets .
However, the ethoxy group’s larger size may hinder binding in sterically constrained active sites .
Preparation Methods
Sequential Sulfonylation and Alkylation
This two-step protocol involves initial sulfonylation of glycine’s amino group, followed by alkylation with a 2-ethoxyphenyl electrophile.
Step 1: Sulfonylation with 4-Methylbenzenesulfonyl Chloride
Glycine’s amino group is protected via sulfonylation using 4-methylbenzenesulfonyl chloride (tosyl chloride) under basic conditions. A representative procedure involves dissolving glycine (1.0 equiv) in anhydrous dichloromethane (DCM) and adding pyridine (2.5 equiv) as a base to neutralize HCl byproducts. Tosyl chloride (1.1 equiv) is introduced dropwise at 0°C, followed by stirring at room temperature for 12 hours. The intermediate, N-[(4-methylphenyl)sulfonyl]glycine, is isolated via aqueous workup (yield: 85–92%).
Step 2: Alkylation with 2-Ethoxyphenyl Bromide
The sulfonylated glycine is subsequently alkylated with 2-ethoxyphenyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). Heating the mixture to 80°C for 6–8 hours facilitates nucleophilic substitution, yielding the target compound after recrystallization from ethanol (yield: 70–78%).
One-Pot Tandem Synthesis
Recent advances have enabled a one-pot synthesis by combining sulfonylation and alkylation in a single reaction vessel. This method employs phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction efficiency. Glycine, tosyl chloride, and 2-ethoxyphenyl bromide are reacted in a biphasic system (water/DCM) with K₂CO₃ and TBAB at 50°C for 24 hours, achieving a consolidated yield of 68–75%.
Solid-Phase Synthesis for High-Throughput Production
Solid-supported strategies utilize Wang resin-bound glycine, where the amino group is first sulfonylated with tosyl chloride in tetrahydrofuran (THF), followed by on-resin alkylation with 2-ethoxyphenyl iodide. Cleavage from the resin using trifluoroacetic acid (TFA) yields the pure product (yield: 82%, purity >95% by HPLC).
Reaction Optimization and Critical Parameters
Solvent and Base Selection
Temperature and Stoichiometry
- Sulfonylation proceeds efficiently at 0–25°C, whereas alkylation requires elevated temperatures (70–80°C) to overcome activation barriers.
- A 10% excess of tosyl chloride ensures complete conversion of glycine, while equimolar 2-ethoxyphenyl bromide suffices for alkylation.
Analytical Characterization and Quality Control
Post-synthetic characterization employs a suite of techniques to verify structural integrity:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.68 (d, J = 8.2 Hz, 2H, tosyl aromatic), 7.32 (d, J = 8.0 Hz, 2H, tosyl aromatic), 6.92–6.88 (m, 4H, ethoxyphenyl), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.98 (s, 2H, CH₂COO), 2.42 (s, 3H, tosyl CH₃), 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
- ¹³C NMR : δ 170.5 (COOH), 144.2 (tosyl SO₂), 137.8–114.7 (aromatic carbons), 63.1 (OCH₂CH₃), 52.4 (CH₂COO), 21.3 (tosyl CH₃), 14.7 (OCH₂CH₃).
- High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₁₇H₂₀NO₅S: 358.1056; found: 358.1059.
Industrial-Scale Production Considerations
Scaling the synthesis necessitates addressing challenges such as exothermicity during sulfonylation and byproduct management:
- Continuous Flow Reactors : Microreactors with precise temperature control improve heat dissipation during tosyl chloride addition, reducing side reactions.
- Crystallization Optimization : Anti-solvent crystallization using heptane/ethyl acetate mixtures enhances product purity (>99%) and yield (85%).
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Sequential Synthesis | 70–78 | 95–98 | Moderate | High |
| One-Pot Synthesis | 68–75 | 90–95 | High | Moderate |
| Solid-Phase Synthesis | 82 | >95 | Low | Low |
Q & A
Q. What interdisciplinary approaches integrate this compound into materials science applications?
- Case Studies :
- Polymer Additives : Blend with poly(lactic acid) for antimicrobial coatings (ASTM E2149 testing) .
- Metal-Organic Frameworks (MOFs) : Coordinate with Zn(II) nodes to create porous carriers for controlled drug release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
